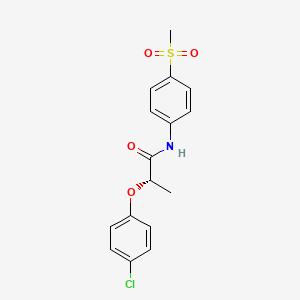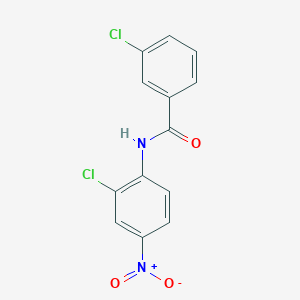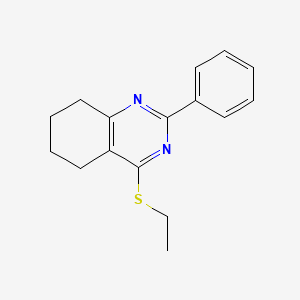
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline, also known as ETPQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPQ belongs to the quinazoline family of compounds, which are known for their diverse biological activities, such as anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which plays a crucial role in DNA replication and repair. This compound also inhibits the activity of histone deacetylases (HDACs), which regulate gene expression and chromatin structure. Moreover, this compound inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, such as the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. This compound also inhibits angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, this compound has been shown to enhance the immune response by activating T cells and natural killer cells.
实验室实验的优点和局限性
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited in vivo efficacy.
未来方向
The potential therapeutic applications of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline are still being explored, and several future directions can be pursued. One possible direction is to develop this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is to investigate the synergy of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Moreover, the use of this compound as a tool for studying the molecular mechanisms of cancer cell survival and proliferation can also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.
合成方法
The synthesis of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the condensation reaction of 2-aminobenzophenone with ethylthiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学研究应用
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB.
属性
IUPAC Name |
4-ethylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-19-16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOFMOBGBIMVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

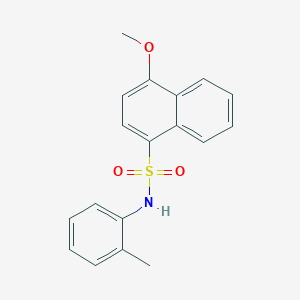

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

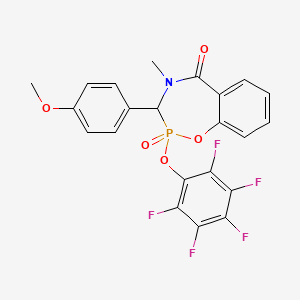
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
